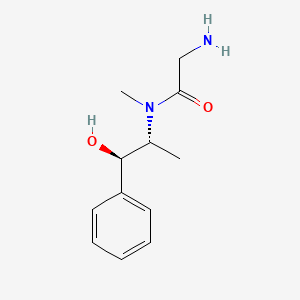
Diiodomethane-13C,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodomethane-13C,d2, also known as methylene iodide-13C,d2, is a stable isotope-labeled compound. It is a colorless liquid with a high density and refractive index. The compound is used in various scientific research applications due to its unique isotopic labeling, which includes carbon-13 and deuterium atoms.
準備方法
Synthetic Routes and Reaction Conditions
Diiodomethane-13C,d2 can be synthesized through the Finkelstein reaction, where dichloromethane is reacted with sodium iodide in acetone. The reaction proceeds as follows:
CH2Cl2+2NaI→CH2I2+2NaCl
In this reaction, dichloromethane is replaced by diiodomethane through the exchange of chlorine atoms with iodine atoms.
Industrial Production Methods
Industrial production of this compound involves the same Finkelstein reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase transfer catalysts can enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Diiodomethane-13C,d2 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes to form cyclopropanes and other addition products.
Reduction Reactions: It can be reduced to form methylene iodide derivatives.
Common Reagents and Conditions
Nucleophiles: Sodium iodide, potassium iodide, and other halides.
Catalysts: Phase transfer catalysts, zinc-copper couple, and other metal catalysts.
Solvents: Acetone, dichloromethane, and other organic solvents.
Major Products
Cyclopropanes: Formed through the addition of this compound to alkenes.
Methylene Iodide Derivatives: Formed through reduction reactions.
科学的研究の応用
Diiodomethane-13C,d2 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the Simmons-Smith reaction to generate methylene intermediates for cyclopropanation of alkenes.
Biology: It is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is used in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: It is used in the determination of the density of minerals and other solid samples due to its high density.
作用機序
The mechanism of action of diiodomethane-13C,d2 involves the generation of methylene intermediates. In the Simmons-Smith reaction, this compound reacts with zinc-copper couple to form a zinc-methylene intermediate, which then adds to alkenes to form cyclopropanes. The molecular targets and pathways involved include the formation of carbon-carbon bonds through the addition of methylene groups.
類似化合物との比較
Similar Compounds
Iodomethane-13C,d2: Similar isotopic labeling but with only one iodine atom.
Dibromomethane-d2: Similar structure but with bromine atoms instead of iodine.
Dichloromethane-13C,d2: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
Diiodomethane-13C,d2 is unique due to its high density, refractive index, and isotopic labeling with both carbon-13 and deuterium. This makes it particularly useful in isotopic labeling studies and reactions requiring high-density reagents.
特性
IUPAC Name |
dideuterio(diiodo)(113C)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2/c2-1-3/h1H2/i1+1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYRREKKOMAT-WGVGGRBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8405 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217038-24-8 |
Source


|
| Record name | 1217038-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)
![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)



![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)
